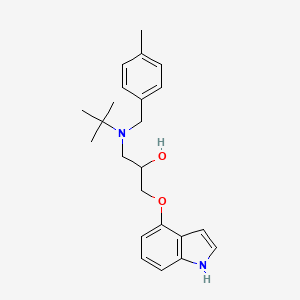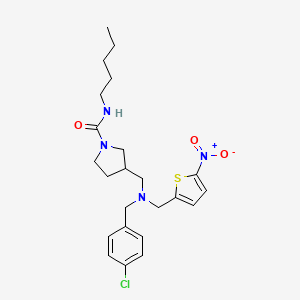
Sugammadex sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sugammadex sodium is an agent for reversal of neuromuscular blockade by the agent rocuronium in general anaesthesia. It is the first selective relaxant binding agent (SRBA). Sugammadex is a modified γ-cyclodextrin, with a lipophilic core and a hydrophilic periphery. This gamma cyclodextrin has been modified from its natural state by placing eight carboxyl thio ether groups at the sixth carbon positions. These extensions extend the cavity size allowing greater encapsulation of the rocuronium molecule.
Aplicaciones Científicas De Investigación
1. Role in Reversing Neuromuscular Blockade
Sugammadex sodium, known commercially as Bridion, is primarily recognized for its innovative role in reversing neuromuscular blockade induced during general anesthesia to facilitate surgical procedures. Distinct from other reversal agents like neostigmine and edrophonium, sugammadex functions by encapsulating steroidal muscle relaxants such as rocuronium and vecuronium, thus rapidly reversing the neuromuscular blockade. This mechanism presents a significant advancement in anesthetic practice, allowing for a swift return to normal muscle function post-surgery (Yang & Keam, 2009).
2. Efficacy in Special Patient Populations
Research indicates that sugammadex is not only effective in the general patient population but also demonstrates efficacy in special patient groups. This includes individuals with conditions like pulmonary disease, cardiac disease, hepatic dysfunction, myasthenia gravis, and even in morbidly obese patients. Its ability to provide rapid and predictable recovery from neuromuscular blockade extends its applicability across a broad spectrum of clinical scenarios, making it a versatile agent in anesthesia (Keating, 2016).
3. Use in Obstetric Anesthesia
The application of sugammadex in obstetric anesthesia, particularly during cesarean delivery under general anesthesia, has been noted for its efficacy and safety. Despite the limited evidence guiding its use in pregnant women, emerging research suggests its potential benefits in this special population. Notably, its role in managing 'cannot intubate, cannot ventilate' scenarios and its minimal placental transfer make it a promising agent in obstetric anesthesia (Richardson & Raymond, 2020).
4. Safety Profile and Hypersensitivity Considerations
Despite its many benefits, sugammadex has been associated with hypersensitivity reactions, including anaphylaxis. Reports suggest a small but significant incidence of perioperative anaphylaxis to sugammadex, making it crucial for healthcare providers to be vigilant about potential hypersensitivity, especially during the critical period immediately following its administration (Tsur & Kalansky, 2014).
5. Economic and Clinical Implications
While sugammadex presents a significant advancement in anesthetic practice, its economic viability and cost-effectiveness compared to traditional reversal agents have been subjects of discussion. The faster recovery times and potential to reduce the incidence of residual neuromuscular block suggest possible operational efficiency and improved patient throughput. However, these benefits must be weighed against the drug's cost, and more research is needed to clarify its economic impact (Fuchs-Buder et al., 2012).
Propiedades
Número CAS |
43306-79-6 |
|---|---|
Nombre del producto |
Sugammadex sodium |
Fórmula molecular |
C72H104Na8O48S8 |
Peso molecular |
2177.9742 |
Nombre IUPAC |
6A,6B,6C,6D,6E,6F,6G,6H-octakis-S-(2-Carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-γ-cyclodextrin sodium salt |
InChI |
InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25?,26?,27?,28?,29?,30?,31?,32?,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72?;;;;;;;;/m0......../s1 |
Clave InChI |
KMGKABOMYQLLDJ-LHCKBTHCSA-F |
SMILES |
O[C@H]1[C@H](O)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@H](O[C@@H]3[C@@H](O)[C@H](O)[C@H](O[C@@H]4[C@@H](O)[C@H](O)[C@H](O[C@@H]5[C@@H](O)[C@H](O)[C@H](O6)C(CSCCC(O[Na])=O)O5)C(CSCCC(O[Na])=O)O4)C(CSCCC(O[Na])=O)O3)C(CSCCC(O[Na])=O)O2)C(CSCCC(O[Na])=O)O[C@@H]1O[C@H]7[C@@H](O)[C@H](O)[C@@H](O[C@H]8[C@@H](O)[C@H](O)[C@@H](O[C@H]9[C@@H](O)[C@H](O)C6OC9CSCCC(O[Na])=O)OC8CSCCC(O[Na])=O)OC7CSCCC(O[Na])=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Org25969; Org-25969; Org 25969; 361LPM2T56; Sugammadex; trade name: Bridion. Sugammadex sodium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)
![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)
![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)